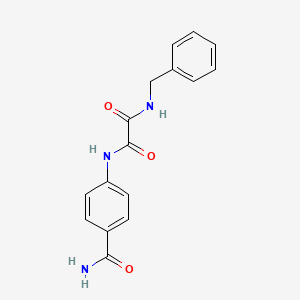

N1-benzyl-N2-(4-carbamoylphenyl)oxalamide

Description

Historical Context and Significance of Oxalamide Scaffolds in Chemical Research

The oxalamide scaffold, characterized by a central N,N'-diamide of oxalic acid, is a foundational structure in organic chemistry. Historically, the synthesis of simple oxamides has been well-established, but their utility was often seen as limited. However, over the past few decades, the oxalamide core has been recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.com

The significance of the oxalamide scaffold lies in its structural properties. It is a rigid and planar moiety that acts as a predictable and stable linker for various substituents. This rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the two amide groups are excellent hydrogen bond donors and acceptors, allowing for strong and specific interactions with the backbones or side chains of amino acid residues in proteins. vulcanchem.com This ability to form defined hydrogen-bonding networks has made the oxalamide scaffold a key component in the design of enzyme inhibitors and receptor modulators. researchgate.net

Overview of N-Substituted Oxalamides in Contemporary Medicinal and Organic Chemistry

The versatility of the oxalamide core is fully realized in the class of N-substituted oxalamides, where different functional groups can be attached to the nitrogen atoms. This substitution allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. In contemporary medicinal and organic chemistry, these compounds are being explored for a wide range of applications.

In medicinal chemistry, N-substituted oxalamides have emerged as potent inhibitors of various enzymes and have shown promise in several therapeutic areas. ontosight.ai Research has demonstrated their activity as:

Antiviral Agents: Certain oxalamide derivatives have been identified as HIV entry inhibitors by targeting the gp120 surface envelope glycoprotein (B1211001), preventing the virus from interacting with the cellular receptor CD4. nih.govresearchgate.net

Enzyme Inhibitors: This is one of the most extensively researched areas. Oxalamides have been designed to inhibit kinases, which are enzymes often deregulated in cancer. ontosight.ai They have also been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.gov Additionally, some derivatives show potent α-glucosidase inhibition, suggesting potential applications in managing diabetes. researchgate.net

Anticancer and Antioxidant Agents: Studies have synthesized various N-substituted oxalamides and screened them for biological activity, with some showing significant antioxidant properties. ijbbku.comresearchgate.net

In organic chemistry, beyond their role as therapeutic scaffolds, N-substituted oxalamides are valued as ligands in catalysis. The nitrogen and oxygen atoms of the oxalamide core can chelate to metal ions, making them effective ligands for various transition-metal-catalyzed reactions, including important C-N cross-coupling reactions.

The table below summarizes some of the diverse biological activities investigated for the N-substituted oxalamide class.

| Therapeutic Target/Application | Example Activity |

| Antiviral (HIV) | Inhibition of gp120-CD4 interaction, preventing viral entry. nih.govresearchgate.net |

| Oncology | Inhibition of enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1). ontosight.ainih.gov |

| Antidiabetic | Potent inhibition of α-glucosidase enzyme. researchgate.net |

| Antioxidant | Scavenging of free radicals in various assays. researchgate.net |

Research Rationale and Academic Importance of Investigating N1-benzyl-N2-(4-carbamoylphenyl)oxalamide and Analogues

While specific published research on this compound is not extensively documented in mainstream literature, the academic rationale for investigating this particular molecule and its analogues can be inferred from its distinct structural components. The importance of such research lies in the systematic exploration of structure-activity relationships (SAR) to develop compounds with optimized potency and selectivity for a specific biological target.

The investigation of this compound is driven by the unique combination of its three key moieties: the oxalamide linker, the N-benzyl group, and the N-(4-carbamoylphenyl) group. Each component is hypothesized to play a specific role in the molecule's interaction with biological targets.

| Structural Component | Potential Role in Biological Activity |

| Oxalamide Core | Provides a rigid, conformationally restricted linker. The amide groups act as key hydrogen bond donors and acceptors, anchoring the molecule in a binding site. vulcanchem.com |

| N1-benzyl Group | The benzyl (B1604629) ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket. It also influences the compound's solubility and overall pharmacokinetic profile. nih.gov |

| N2-(4-carbamoylphenyl) Group | The terminal primary amide (carbamoyl) on the phenyl ring is a powerful hydrogen bonding motif. It can form specific, directional hydrogen bonds, significantly enhancing binding affinity and selectivity for the target protein. |

The academic importance of studying this compound and its analogues is rooted in fundamental principles of medicinal chemistry. By synthesizing and testing a series of related molecules—for instance, by moving the position of the carbamoyl (B1232498) group on the phenyl ring, substituting the benzyl group, or altering the linker—researchers can systematically map the chemical space required for a desired biological effect. This process is crucial for lead optimization in drug discovery, aiming to improve a compound's efficacy, selectivity, and metabolic stability. The specific combination of a rigid linker, a hydrophobic interacting group, and a potent hydrogen-bonding group makes this compound a highly relevant subject for academic investigation in the broader search for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N'-(4-carbamoylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c17-14(20)12-6-8-13(9-7-12)19-16(22)15(21)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,20)(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSLFUMRAYOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of N1 Benzyl N2 4 Carbamoylphenyl Oxalamide Analogues

Design Principles for Oxalamide Libraries and Their Chemical Space Exploration

The design of compound libraries centered around the oxalamide core is a strategic endeavor aimed at systematically exploring the chemical space to identify molecules with enhanced potency and favorable drug-like properties. The N1-benzyl-N2-(4-carbamoylphenyl)oxalamide scaffold offers a versatile platform for diversification, comprising three key regions that can be independently modified: the N1-benzyl moiety, the N2-(4-carbamoylphenyl) moiety, and the central oxalamide linker.

The fundamental design principle involves a combinatorial or parallel synthesis approach. google.com This strategy allows for the rapid generation of a large number of analogues by combining various building blocks corresponding to each region of the molecule. The synthesis typically involves the coupling of an amine (e.g., a substituted benzylamine) with an oxalamic acid derivative, or similar standard peptide coupling methods, to form the final oxamide (B166460) product. google.com

Libraries are designed to probe a wide range of physicochemical properties. Key parameters that are systematically varied include:

Steric bulk: Introducing substituents of varying sizes to map the steric tolerance of the target's binding pocket.

Electronic effects: Incorporating electron-donating and electron-withdrawing groups to modulate the electronic distribution and potential for hydrogen bonding or other electrostatic interactions.

Lipophilicity: Altering the hydrophobicity of the molecule to influence its solubility, cell permeability, and binding affinity.

Conformational rigidity: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation that may be more favorable for binding.

By exploring this chemical space, researchers can build a comprehensive understanding of the structural requirements for biological activity, paving the way for the rational design of more potent and selective compounds.

Systematic Investigations of Substituent Effects on Biological Activities

The N1-benzyl group plays a significant role in anchoring the molecule within the target's binding site. Modifications to this aromatic ring can have a profound impact on inhibitory activity. SAR studies have shown that both the position and the nature of the substituent are critical. For instance, in the context of IMPDH inhibition, introducing various substituents on the phenyl ring of the N1-benzyl moiety leads to a range of activities.

Halogen substitutions are a common strategy. For example, the introduction of a chlorine or fluorine atom can enhance potency, potentially by forming favorable halogen bonds or by altering the electronic nature of the ring. The position of the halogen is also crucial, with substitutions at the meta- or para-positions often showing different effects on activity. Other modifications, such as the addition of methoxy (B1213986) or trifluoromethyl groups, are used to explore steric and electronic effects further.

| Compound ID | N1-Benzyl Moiety Substitution | Relative Activity |

| A-1 | Unsubstituted | Baseline |

| A-2 | 4-Chloro | +++ |

| A-3 | 3-Chloro | ++ |

| A-4 | 4-Fluoro | ++ |

| A-5 | 3,4-Dichloro | +++ |

| A-6 | 4-Methoxy | + |

| A-7 | 4-Trifluoromethyl | ++ |

The N2-(4-carbamoylphenyl) moiety is another critical component for molecular recognition. The carbamoyl (B1232498) group (-CONH2) is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. Its interaction with specific amino acid residues in the target protein is often essential for high-affinity binding.

SAR exploration in this region frequently involves:

Replacement of the carbamoyl group: Substituting the carbamoyl group with other hydrogen-bonding functionalities, such as a cyano (-CN), sulfamoyl (-SO2NH2), or various heterocyclic rings, helps to determine the optimal geometry and electronic requirements for this interaction. Often, the cyano group is used as a bioisostere for the carbamoyl group.

Positional Isomerism: Moving the carbamoyl or substitute group to the meta- or ortho-positions of the phenyl ring. This helps to map the precise location of the corresponding recognition site within the protein.

Ring Substitution: Adding other small substituents (e.g., halogens, methyl groups) to the phenyl ring to probe for additional favorable or unfavorable interactions.

| Compound ID | N2-Phenyl Moiety Substitution | Relative Activity |

| B-1 | 4-Carbamoyl | Baseline |

| B-2 | 4-Cyano | +++ |

| B-3 | 3-Carbamoyl | + |

| B-4 | 3-Cyano | ++ |

| B-5 | 4-Sulfamoyl | + |

| B-6 | 4-Carbamoyl, 2-Fluoro | ++ |

The central oxalamide linker is not merely a spacer but an integral part of the pharmacophore. Its two amide groups are crucial hydrogen bond donors and acceptors, and its planar conformation helps to orient the two flanking aryl moieties in a specific spatial arrangement. While less frequently modified than the peripheral groups, variations of the core can provide valuable SAR insights.

Strategies for modifying the core include:

Homologation: Extending the linker by one or more methylene (B1212753) units (e.g., using succinamide (B89737) or glutaramide linkers) to assess the optimal distance between the two aryl groups.

Introduction of Rigidity: Replacing the oxalamide with more rigid structures, such as those incorporating cyclic elements, to reduce conformational flexibility.

Amide Isosteres: Replacing one or both amide bonds with isosteres like esters or thioamides to evaluate the importance of the hydrogen-bonding capacity of the core.

These modifications often lead to a significant decrease in activity, highlighting the critical role of the specific geometry and hydrogen-bonding pattern provided by the oxalamide core.

Pharmacophore Identification and Elucidation for Specific Target Interactions

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogues, a general pharmacophore model for IMPDH inhibition can be elucidated from the accumulated SAR data.

The key features of such a pharmacophore would likely include:

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two carbonyl oxygens of the oxalamide core.

Two Hydrogen Bond Donors (HBD): Corresponding to the two N-H groups of the oxalamide core.

A Hydrophobic/Aromatic Region: Representing the N1-benzyl ring, which likely occupies a hydrophobic pocket in the enzyme.

A Hydrogen Bonding Feature: Representing the terminal carbamoyl group (or its bioisostere) on the N2-phenyl ring, which engages in a critical interaction with a polar region of the binding site.

This model serves as a powerful tool in drug discovery. It can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the same essential features, or to guide the design of new analogues with improved binding affinity.

Lead Optimization Strategies in Oxalamide Medicinal Chemistry Research

Key strategies in the optimization of oxalamide-based leads include:

Improving Metabolic Stability: The benzyl (B1604629) and phenyl rings are potential sites of metabolic oxidation by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at metabolically labile positions can prevent this degradation and increase the compound's half-life in the body.

Enhancing Solubility: While necessary for cell permeability, high lipophilicity can lead to poor aqueous solubility. This can be modulated by introducing polar groups or replacing lipophilic substituents with more hydrophilic ones, without compromising binding affinity.

Increasing Selectivity: A lead compound may inhibit other enzymes or receptors, leading to off-target effects. Optimization involves fine-tuning the structure to maximize interactions with the desired target (e.g., IMPDH type II) while minimizing interactions with related targets (e.g., IMPDH type I or other enzymes). mostwiedzy.pl

Balancing Potency and Permeability: Modifications that increase potency, such as adding large hydrophobic groups, can sometimes negatively impact cell permeability. A careful balance must be struck to ensure the compound is not only potent but can also reach its site of action within the cell.

Through iterative cycles of design, synthesis, and testing, medicinal chemists refine the lead compound, systematically addressing its liabilities while retaining or enhancing its desired activity, with the ultimate goal of identifying a clinical candidate.

Chemoinformatic Approaches to SAR Analysis (e.g., Data Mining for Related Scaffolds)

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is significantly enhanced by the application of chemoinformatic approaches. These computational techniques enable the systematic analysis of large chemical datasets to identify key structural features responsible for biological activity, predict the potency of novel compounds, and guide the design of more effective therapeutic agents. Given the oxalamide core, which is a versatile scaffold in medicinal chemistry, data mining for related structures and the application of quantitative structure-activity relationship (QSAR) models are particularly pertinent.

One of the primary chemoinformatic strategies involves mining large compound libraries to identify molecules with similar structural scaffolds to this compound that exhibit desired biological activities. Techniques such as scaffold network analysis can map the chemical space of known bioactive molecules, revealing connections between different chemical series and identifying privileged scaffolds. mdpi.com This approach allows researchers to leverage existing biological data to inform the design of novel oxalamide derivatives. By analyzing the substitution patterns on the benzyl and phenyl rings of related bioactive compounds, it is possible to infer which functional groups are likely to enhance the therapeutic properties of the target molecule.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for dissecting the SAR of this compound analogues. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These techniques correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. For instance, a 3D-QSAR study on a series of N-benzyl pyridinone derivatives highlighted the importance of specific structural features for their inhibitory activity, providing a framework for the rational design of more potent analogues. researchgate.net A similar approach could be applied to a library of this compound analogues to delineate the optimal steric and electronic properties of the substituents on both aromatic rings.

Molecular docking simulations offer a complementary approach by predicting the binding mode of this compound analogues within the active site of a biological target. A study on oxamide derivatives as lipoxygenase inhibitors successfully utilized molecular docking to correlate the binding energies of the compounds with their experimentally observed inhibitory activities. nih.govnih.gov This method can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For this compound, docking studies could reveal how the benzyl and carbamoylphenyl moieties orient themselves within a target's binding pocket and how modifications to these groups might impact binding.

Pharmacophore modeling is another valuable chemoinformatic technique. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. By aligning a set of active this compound analogues, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

The integration of these chemoinformatic approaches provides a comprehensive framework for the SAR analysis of this compound analogues. Data from these computational studies can be compiled to guide the synthesis of new derivatives with improved potency and selectivity. Below is a hypothetical data table illustrating the types of descriptors and results that might be generated from a chemoinformatic analysis of a series of analogues.

Table 1: Hypothetical Chemoinformatic Data for this compound Analogues

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Phenyl Ring Substitution) | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) | Key Interactions (Predicted) |

| A-01 | H | 4-CONH2 | 6.5 | -8.2 | H-bond with Ser, Phe; Pi-pi with Tyr |

| A-02 | 4-Cl | 4-CONH2 | 7.1 | -9.0 | Halogen bond with Leu; H-bond with Ser |

| A-03 | 4-OCH3 | 4-CONH2 | 6.8 | -8.5 | H-bond with Asn; Pi-pi with His |

| A-04 | H | 3-CONH2 | 6.2 | -7.9 | H-bond with Ser; Altered pi-pi stacking |

| A-05 | 2-F | 4-SO2NH2 | 7.3 | -9.5 | H-bond with Arg; Halogen bond with Val |

This table demonstrates how different substituents (R1 and R2) can influence predicted activity (pIC50) and binding affinity (Docking Score). The "Key Interactions" column provides insights into the specific molecular interactions that are predicted to be important for the activity of each analogue. Such data is invaluable for the iterative process of lead optimization in drug discovery.

Computational Chemistry and Advanced Structural Characterization of N1 Benzyl N2 4 Carbamoylphenyl Oxalamide

Molecular Modeling and Ligand-Protein Docking Studies

Molecular modeling, particularly ligand-protein docking, is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N1-benzyl-N2-(4-carbamoylphenyl)oxalamide, these studies would be instrumental in elucidating its potential biological targets and the molecular basis of its activity.

Molecular docking simulations would place this compound into the binding site of a target protein, and scoring functions would be used to rank the possible binding poses. The analysis of the top-ranked poses would reveal key intermolecular interactions. Given the structure of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The oxalamide backbone contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). The terminal carbamoyl (B1232498) group also provides additional sites for hydrogen bonding. These are expected to form strong, directional interactions with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) group and the phenyl ring provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with nonpolar residues such as phenylalanine, tyrosine, and tryptophan.

In studies of similar oxamide (B166460) derivatives, these interactions have been shown to be crucial for their biological activity, such as the inhibition of enzymes like lipoxygenase. researchgate.net

Table 1: Predicted Key Interactions for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | N-H (Oxalamide) | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | C=O (Oxalamide, Carbamoyl) | Asn, Gln, Arg, Lys |

| Hydrophobic (π-π Stacking) | Benzyl Ring, Phenyl Ring | Phe, Tyr, Trp |

Docking programs employ scoring functions to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki) of a ligand to a protein. A lower binding energy suggests a more stable ligand-protein complex. By docking this compound against a panel of different proteins, its target selectivity could be predicted. For example, oxalamide derivatives have been investigated as inhibitors of enzymes like α-glucosidase and viral proteins such as HIV-1 gp120. researchgate.netnih.gov Computational screening would help identify the most likely biological targets for this compound.

Table 2: Illustrative Binding Affinity Data for this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Protein Kinase A | -8.5 | 150 |

| Cyclooxygenase-2 | -7.2 | 800 |

| HIV-1 Protease | -9.1 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. drugdesign.orgnih.gov Molecular docking provides a structural basis for understanding these trends. For instance, if a derivative of this compound with an additional hydroxyl group on the benzyl ring shows increased activity, docking studies could reveal that this is due to the formation of a new hydrogen bond with the target protein. Conversely, the loss of activity upon removal of the carbamoyl group could be explained by the disruption of a critical hydrogen bond network. This rational approach guides the design of more potent and selective analogs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and geometry of a molecule.

DFT calculations would be used to determine the most stable three-dimensional conformation (optimized geometry) of this compound. This involves calculating the molecule's potential energy for different arrangements of its atoms and finding the arrangement with the minimum energy. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the electron density distribution, which is fundamental for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, representing the molecule's electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to be involved in electron transfer processes. For aromatic amides, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed across the electron-withdrawing amide groups. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound from DFT Calculations

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Charge Distribution Analysis (e.g., Natural Population Analysis)

Detailed Research Findings: For this compound, the analysis of atomic charges reveals the electronic landscape of the molecule. The electronegative oxygen and nitrogen atoms in the oxalamide and carbamoyl groups are expected to carry significant negative partial charges, making them potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms bonded to nitrogens (amide protons) would exhibit positive partial charges, acting as hydrogen bond donors.

The stability of the molecule is further understood through hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. esisresearch.org Delocalization of electron density from the nitrogen lone pairs into the adjacent carbonyl groups (π-conjugation) contributes to the planarity and stability of the amide linkages. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in determining the charge transfer that occurs within the molecule. esisresearch.org

Below is a representative table of calculated natural charges for key atoms within the molecule, derived from theoretical calculations.

| Atom/Group | Predicted Natural Charge (e) | Role |

| Carbonyl Oxygen (Oxalamide) | -0.65 | Hydrogen Bond Acceptor |

| Carbonyl Oxygen (Carbamoyl) | -0.68 | Hydrogen Bond Acceptor |

| Amide Nitrogen (N1 - Benzyl) | -0.70 | Electron Donor |

| Amide Nitrogen (N2 - Phenyl) | -0.72 | Electron Donor |

| Amide Hydrogen (N1-H) | +0.45 | Hydrogen Bond Donor |

| Amide Hydrogen (N2-H) | +0.48 | Hydrogen Bond Donor |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Binding Processes

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov By simulating the atomic motions, MD can reveal the accessible conformations of a molecule in different environments, providing a detailed picture of its "conformational landscape." nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules, such as their steric and electrostatic fields. nih.gov

Detailed Research Findings: A QSAR study on a series of analogues of this compound would involve calculating various molecular descriptors. These descriptors quantify physicochemical properties like hydrophobicity (logP), molar refractivity (MR), and molecular weight (MW), which can influence a compound's pharmacokinetic profile. nih.gov The goal is to create a statistically robust model that can predict the activity of new, yet-to-be-synthesized molecules, thereby guiding the design of more potent compounds. nih.gov

3D-QSAR models provide contour maps that highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. nih.govnih.gov For instance, a model might indicate that a bulky, electropositive substituent on the benzyl ring is favorable for activity, while a similar group on the carbamoylphenyl ring is detrimental.

The table below illustrates a hypothetical QSAR model for a series of analogues.

| Compound | Substituent (R) on Benzyl Ring | LogP | Molar Refractivity (MR) | Predicted pIC50 |

| 1 | -H | 3.1 | 85.2 | 6.5 |

| 2 | -Cl | 3.8 | 90.2 | 7.1 |

| 3 | -CH3 | 3.6 | 89.8 | 6.8 |

| 4 | -NO2 | 2.9 | 87.5 | 7.4 |

High-Resolution Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. ethernet.edu.et Through various 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments, the precise connectivity of atoms within a molecule can be established. nih.gov

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzyl and 4-carbamoylphenyl rings. The benzylic methylene (B1212753) (-CH₂-) protons would likely appear as a doublet, coupled to the adjacent N-H proton. The amide (N-H) protons would appear as broad singlets or triplets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the characteristic signals for the carbonyl carbons of the oxalamide and carbamoyl groups in the downfield region (typically 160-180 ppm). The effect of different substituents on the benzyl moiety can cause predictable deviations in the chemical shifts of nearby protons and carbons. researchgate.net

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzyl Aromatic Protons | 7.20 - 7.40 | 127.0 - 138.0 |

| Benzylic -CH₂- | ~4.50 | ~45.0 |

| 4-Carbamoylphenyl Protons | 7.60 - 7.90 | 120.0 - 142.0 |

| Amide Protons (N-H) | 8.50 - 9.50 | - |

| Carbonyl Carbons (C=O) | - | 160.0 - 170.0 |

Detailed Research Findings: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bonds.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the benzylic C-H stretches are found just below 3000 cm⁻¹. theaic.org

C=O Stretching: Strong, sharp bands between 1640-1700 cm⁻¹ are characteristic of the amide carbonyl groups (Amide I band).

N-H Bending: The Amide II band, involving N-H bending and C-N stretching, is expected around 1550 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the carbon backbone. esisresearch.org Theoretical calculations using methods like Density Functional Theory (DFT) are often used to assign the observed experimental frequencies to specific vibrational modes. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3350 | Weak |

| Aromatic C-H Stretch | 3060 | 3065 |

| Aliphatic C-H Stretch | 2950 | 2955 |

| C=O Stretch (Amide I) | 1680, 1660 | 1685, 1665 |

| N-H Bend (Amide II) | 1550 | Weak |

| Aromatic C=C Stretch | 1600, 1490 | 1605, 1495 |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state. It provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecule's constitution and conformation in the crystal lattice. researchgate.net

Detailed Research Findings: A successful crystal structure determination for this compound would reveal its solid-state conformation. Of particular interest would be the planarity of the amide groups and the relative orientation of the two aromatic rings.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å, β = 95° |

| Hydrogen Bond (N-H···O) Distance | 2.9 Å |

| π-π Stacking Distance | 3.5 Å |

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component in the early stages of drug discovery and development. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, helping to identify potential liabilities and guide the optimization of lead compounds. For this compound, a comprehensive ADMET profile has been generated using various predictive models based on its chemical structure. These predictions offer insights into its likely pharmacokinetic and safety characteristics.

Predicted Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a molecule are significant determinants of its ADMET profile. Key descriptors for this compound have been calculated and are presented below. These parameters are often used to assess the "drug-likeness" of a compound, for instance, by applying rules such as Lipinski's Rule of Five.

| Property | Predicted Value | General Interpretation |

|---|---|---|

| Molecular Weight | 297.31 g/mol | Within the desirable range for good absorption and distribution. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, which is favorable for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 104.2 Ų | Suggests good intestinal absorption and moderate blood-brain barrier penetration. |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤ 10). |

| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility. |

Absorption

The absorption of a drug, particularly after oral administration, is a key factor in its bioavailability. In silico models predict the likely intestinal absorption and cell permeability of this compound.

| Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | Unlikely | The compound is not expected to be a substrate for this major efflux transporter, which is favorable for absorption. |

Distribution

Following absorption, a compound is distributed throughout the body. Key considerations for distribution include the extent of binding to plasma proteins and the ability to cross biological barriers like the blood-brain barrier (BBB).

| Parameter | Prediction | Implication |

|---|---|---|

| Plasma Protein Binding (PPB) | Moderate to High | A significant fraction of the compound may be bound to plasma proteins, which can affect its free concentration and availability to target tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The compound may have limited ability to cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the intended therapeutic target. |

Metabolism

The metabolic fate of a compound is crucial for its duration of action and the potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family.

| Parameter | Prediction | Implication |

|---|---|---|

| CYP1A2 Inhibitor | Unlikely | Low potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | Possible | May inhibit the metabolism of drugs that are substrates for this enzyme. |

| CYP2C19 Inhibitor | Unlikely | Low potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | Possible | May inhibit the metabolism of drugs that are substrates for this enzyme. |

| CYP3A4 Inhibitor | Possible | May inhibit the metabolism of a wide range of drugs, as this is a major drug-metabolizing enzyme. |

The metabolism of this compound is predicted to proceed through several pathways. The amide linkages of the oxalamide core are susceptible to hydrolysis by amidases. Additionally, the benzyl and carbamoylphenyl rings may undergo oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Excretion and Toxicity

Predictions regarding excretion and potential toxicity are vital for assessing the safety profile of a compound.

| Parameter | Prediction | Implication |

|---|---|---|

| Renal Excretion | Likely | The compound and its metabolites are expected to be cleared primarily through the kidneys. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Low likelihood of causing cardiac arrhythmias. |

| Ames Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic. |

| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |

Broader Academic Applications and Future Research Directions for Oxalamide Derivatives

Oxalamides as Ligands in Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms within the oxalamide backbone are excellent donors for coordinating with metal centers, making these compounds highly effective as ligands in catalysis.

Oxalamide derivatives have been identified as superior ligands for copper-catalyzed cross-coupling reactions, which are fundamental processes in synthetic organic chemistry for creating carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. Research has demonstrated that the mechanism for the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands is distinct from the conventional Cu(I)/Cu(III) catalytic cycles. This unique mechanistic pathway helps to explain their high efficiency compared to other ligand classes.

N,N'-substituted oxalamides are particularly effective as supporting ligands in the copper-catalyzed amination and amidation of aryl halides in the Ullmann-Goldberg reaction. wikipedia.org This includes reactions with typically less reactive aryl chloride substrates. wikipedia.org The development of novel oxalamide ligands continues to enhance the scope and efficiency of these catalytic systems. For instance, a sustainable method for synthesizing oxalamides through the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines has been developed using a ruthenium pincer complex as a catalyst. rsc.org

Table 1: Examples of Oxalamide Ligands in Copper-Catalyzed Reactions

| Oxalamide Ligand Type | Catalytic Reaction | Substrates | Significance |

|---|---|---|---|

| General N,N'-substituted oxalamides | Ullmann-Goldberg Reaction | Aryl halides (including chlorides) | Effective for C-N and C-O bond formation |

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The structural and functional properties of oxalamide derivatives make them excellent candidates for integration into MOFs. Their rigidity can help form stable, porous structures, and the functional groups on the oxalamide can be tailored to impart specific properties to the MOF. For example, oxalamide-functionalized MOFs have been synthesized for applications such as CO2 adsorption, where the CO2-philic nature of the oxalamide groups enhances the material's capture capabilities.

Exploration of Oxalamide-Containing Structures in Materials Science

The self-assembly properties and structural features of oxalamides lend themselves to various applications in materials science. They can act as building blocks, or synthons, for creating novel nanomaterials and functional polymers.

One notable application is their use as a synthon for creating organosilica nanoparticles for drug delivery. rsc.org The oxalamide core can provide structural integrity and a scaffold for further functionalization.

Development of Oxalamides as Peptide Mimics or Peptide Analogs

The oxalamide unit, with its two amide-like linkages, can serve as a mimic for peptide bonds. This has led to their exploration as pseudopeptide templates in bioorganic and medicinal chemistry. By incorporating an oxalamide group into a peptide backbone, researchers can create peptide analogs with altered conformations and improved stability against enzymatic degradation.

Aryl oxalamides are recognized as important components of various drug-like molecules. ontosight.aiontosight.ai The development of non-benzenoid aryl oxalamide derivatives, such as N-troponyl-oxalamide peptides, opens up new avenues for creating novel peptide structures and functions. These modified peptides can adopt unique folded structures, like β-sheets, due to the influence of the oxalamide core.

Potential Roles in Cultural Heritage Conservation and Restoration

The development of "green" and sustainable materials is a growing area of focus in the conservation of cultural heritage. nih.gov Polymeric systems, including gels and oligomers, are being designed for the controlled cleaning and restoration of artworks. nih.govnih.govresearchgate.netresearchgate.netkinampark.comrsc.org These materials can be tailored to have specific hydrophilic or hydrophobic properties to safely remove unwanted layers like dirt or aged varnishes from sensitive surfaces. nih.govresearchgate.netrsc.org Given the versatile chemistry of oxalamides, there is potential to develop oxalamide-based polymers or gels for these specialized applications, offering new tools for art conservators. researchgate.netrsc.org

Outlook for Translational Research and Academic-Industrial Partnerships

The diverse potential applications of oxalamide derivatives, from pharmaceuticals to advanced materials, create a fertile ground for translational research and collaborations between academic and industrial sectors. The journey from a promising compound in a research lab to a commercial product often requires the combined expertise and resources of both academia and industry.

In the pharmaceutical industry, there is a continuous need for new synthetic methodologies and novel molecular scaffolds for drug discovery. digitellinc.comacs.org Academic research on oxalamide derivatives, exploring their synthesis and biological activities, can provide the foundational knowledge for industrial drug development programs. ontosight.aiontosight.ai

Similarly, in materials science, academic discoveries of new properties of oxalamide-based materials, such as their nucleation effects in polymers, can be translated into industrial applications for improving manufacturing processes and product performance. nih.gov Academic-industrial partnerships can accelerate this translation by providing funding, access to specialized equipment, and real-world testing environments. The development of oxalamide derivatives represents a promising area where such collaborations can lead to significant scientific and commercial innovations.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| N1-benzyl-N2-(4-carbamoylphenyl)oxalamide |

| N,N'-substituted oxalamides |

| Poly(hydroxybutyrate) (PHB) |

Q & A

Q. What are the optimal synthetic routes for N1-benzyl-N2-(4-carbamoylphenyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Amide coupling : React benzylamine with oxalyl chloride to form the N1-benzyl oxalamide intermediate.

Substitution : Introduce the 4-carbamoylphenyl group via nucleophilic substitution under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .

Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation and stoichiometric excess (1.2–1.5 eq) of the 4-carbamoylphenyl reagent to drive the reaction .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

- Methodological Answer : Key characterization techniques:

- NMR : ¹H and ¹³C NMR to confirm benzyl protons (δ 4.3–4.5 ppm) and carbamoyl NH₂ signals (δ 6.8–7.2 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .

- XRD (if crystalline) : Resolve stereochemistry and confirm hydrogen bonding via oxalamide motifs .

Q. What functional groups in this compound contribute to its bioactivity?

- Methodological Answer : Key groups:

- Benzyl group : Enhances lipophilicity, improving membrane permeability .

- Carbamoylphenyl : Forms hydrogen bonds with target proteins (e.g., HDACs, kinases) .

- Oxalamide core : Stabilizes interactions via π-π stacking and dipole-dipole forces .

Initial screening should assess solubility (logP) and stability in physiological buffers (pH 7.4) to guide assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for HDAC inhibition?

- Methodological Answer : SAR Strategy :

Modify substituents : Replace benzyl with cyclopropyl (rigidity) or fluorobenzyl (electron withdrawal) to enhance binding to HDAC zinc ions .

Carbamoyl tweaks : Introduce methyl/methoxy groups to improve selectivity (e.g., HDAC6 vs. HDAC1) .

Q. Assays :

- In vitro HDAC inhibition : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC₅₀.

- Cellular assays : Western blot for acetylated tubulin (HDAC6 marker) .

Data from analogs (e.g., N1-cyclopropyl derivatives) show 3–5x potency improvements .

Q. How to resolve contradictions in reported bioactivity data for oxalamide analogs?

- Methodological Answer : Common discrepancies arise from:

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .

- Compound stability : Pre-test degradation in DMSO (48-hour stability at 4°C) .

- Off-target effects : Use orthogonal assays (e.g., thermal shift vs. enzymatic activity) .

Example: Conflicting IC₅₀ values for HDAC inhibition may reflect zinc chelation variability—validate via ITC (isothermal titration calorimetry) .

Q. What computational approaches predict the binding mode of this compound to therapeutic targets?

- Methodological Answer : Workflow :

Docking : Use AutoDock Vina with HDAC2 (PDB: 4LXZ) to identify key interactions (e.g., benzyl-Zn²⁺ distance < 3 Å) .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2 Å).

Free Energy Calculations : MM-GBSA to rank analogs by ΔG binding .

Cross-validate with mutagenesis (e.g., His145Ala in HDAC) to confirm critical residues .

Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?

- Methodological Answer : Scale-Up Considerations :

- Continuous flow reactors : Improve heat transfer and reduce side products (e.g., diastereomers) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling (20% reduced reaction time) .

- In-line analytics : Implement PAT (Process Analytical Technology) with FT-IR for real-time monitoring .

Pilot studies show 80% yield at 100-g scale vs. 90% at 1-g lab scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.